molecular formula C7H5BrO3 B155236 4-Bromo-2-hydroxybenzoic Acid CAS No. 1666-28-0

4-Bromo-2-hydroxybenzoic Acid

Cat. No. B155236
CAS RN: 1666-28-0
M. Wt: 217.02 g/mol
InChI Key: FYAKLZKQJDBBKW-UHFFFAOYSA-N
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Patent
US07122565B2

Procedure details

To a mixture of 3-hydroxybenzoic acid (14.480 mmol, 2 g) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL) at 50° C., a solution of bromine (15.204 mmol, 0.780 mL) in acetic acid (7.2 mL) was added and stirred 30 minutes at 100° C. The reaction was allowed to cool to RT and diluted with water. The aqueous layer was extracted with ethyl acetate, washed with water and brine, dried (MgSO4), filtered, and concentrated under reduced pressure to give the 4-bromo-2-hydroxy-benzoic acid. Yield: 100%.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
14.5 mL
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
0.78 mL
Type
reactant
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1C=[C:4]([CH:8]=[CH:9][CH:10]=1)C(O)=O.[Br:11]Br.[C:13]([OH:16])(=[O:15])[CH3:14]>S(=O)(=O)(O)O.O>[Br:11][C:9]1[CH:8]=[CH:4][C:14]([C:13]([OH:16])=[O:15])=[C:2]([OH:1])[CH:10]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
OC=1C=C(C(=O)O)C=CC1
Name
Quantity
14.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1.5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0.78 mL
Type
reactant
Smiles
BrBr
Name
Quantity
7.2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred 30 minutes at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool to RT
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.